molecular formula C15H14N4OS2 B2757363 1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide CAS No. 1286712-76-2

1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2757363
CAS No.: 1286712-76-2
M. Wt: 330.42
InChI Key: YWSGUCDRUGSKPP-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound features a unique structure combining benzo[d]thiazole and thiazole moieties, which are known for their significant biological activities. The presence of these heterocyclic rings makes this compound a subject of interest in various fields, including medicinal chemistry and material science.

Scientific Research Applications

1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Future Directions

Benzothiazole derivatives, including “1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide”, could be further explored for their potential pharmacological properties. For instance, their anti-inflammatory and anti-Parkinsonian activities could be investigated in more detail . Additionally, their potential applications in organic and medicinal chemistry could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of benzo[d]thiazole and 4-methylthiazole intermediates. These intermediates are then subjected to a series of reactions, including:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.

    Amidation Reaction: The final step involves the coupling of the azetidine ring with benzo[d]thiazole and 4-methylthiazole intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazole or benzo[d]thiazole rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

  • 1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide
  • 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
  • 2-(benzo[d]thiazol-2-yl)phenol

Comparison: Compared to similar compounds, this compound is unique due to its specific combination of benzo[d]thiazole and thiazole rings, which confer distinct chemical and biological properties. Its azetidine ring also contributes to its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-9-8-21-14(16-9)18-13(20)10-6-19(7-10)15-17-11-4-2-3-5-12(11)22-15/h2-5,8,10H,6-7H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSGUCDRUGSKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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